Tetraethyl heptane-1,7-diylbis(phosphonate)

Descripción

Propiedades

IUPAC Name |

1,7-bis(diethoxyphosphoryl)heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H34O6P2/c1-5-18-22(16,19-6-2)14-12-10-9-11-13-15-23(17,20-7-3)21-8-4/h5-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRFVVLQCVAMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCCCP(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H34O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tetraethyl heptane-1,7-diylbis(phosphonate) chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethyl heptane-1,7-diylbis(phosphonate) is an organophosphorus compound belonging to the class of bisphosphonate esters. These molecules are characterized by two phosphonate groups linked by a carbon backbone. In this particular case, a flexible seven-carbon aliphatic chain connects the two tetraethyl phosphonate moieties. While bisphosphonic acids are widely recognized for their therapeutic applications in bone-related disorders, their esterified forms, such as Tetraethyl heptane-1,7-diylbis(phosphonate), serve as crucial intermediates in organic synthesis and are of growing interest in the field of drug delivery and materials science.[1]

The long, unbranched heptane linker imparts a significant degree of lipophilicity and conformational flexibility to the molecule. This structural feature is particularly relevant in the design of prodrugs and targeted drug delivery systems, where the bisphosphonate can act as a bone-targeting moiety and the alkyl chain can serve as a versatile linker.[2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of Tetraethyl heptane-1,7-diylbis(phosphonate), with a focus on its relevance to researchers in the pharmaceutical and chemical sciences.

Chemical Structure and Physicochemical Properties

The chemical identity of Tetraethyl heptane-1,7-diylbis(phosphonate) is well-defined by its structural formula and systematic nomenclature.

-

IUPAC Name: 1,7-Bis(diethoxyphosphoryl)heptane[3]

-

CAS Number: 5943-17-9[4]

-

Molecular Formula: C₁₅H₃₄O₆P₂[4]

-

Molecular Weight: 372.38 g/mol [4]

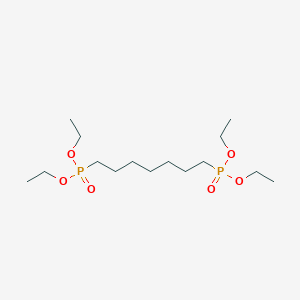

Caption: Chemical structure of Tetraethyl heptane-1,7-diylbis(phosphonate).

Physicochemical Properties

| Property | Value | Source |

| Appearance | Expected to be a liquid or low-melting solid at room temperature. | Inferred |

| Boiling Point | High boiling point, likely distillable under high vacuum. | Inferred |

| Solubility | Expected to be soluble in a wide range of organic solvents such as dichloromethane, chloroform, and ethyl acetate. Solubility in water is expected to be low. | Inferred |

| Purity (Commercial) | Typically available at ≥98% purity. | [5] |

| Storage Conditions | Store at -20°C for long-term stability. | [5] |

| Safety | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects. | MSDS |

Synthesis of Tetraethyl heptane-1,7-diylbis(phosphonate)

The most common and efficient method for the synthesis of tetraalkyl alkane-diylbis(phosphonates) is the Michaelis-Arbuzov reaction . This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, leading to the formation of a phosphonate ester and an alkyl halide byproduct.[6]

In the case of Tetraethyl heptane-1,7-diylbis(phosphonate), the synthesis involves the reaction of a 1,7-dihaloheptane (e.g., 1,7-dibromoheptane or 1,7-diiodoheptane) with an excess of triethyl phosphite. The use of an excess of the dihaloalkane can favor the formation of the mono-substituted product, while an excess of triethyl phosphite will drive the reaction towards the desired di-substituted product.

Caption: General workflow for the synthesis of Tetraethyl heptane-1,7-diylbis(phosphonate).

Detailed Experimental Protocol (Adapted from a general procedure for ω-bromoalkylphosphonates)

This protocol is an adapted procedure and should be optimized for the specific synthesis of Tetraethyl heptane-1,7-diylbis(phosphonate).

Materials:

-

1,7-Dibromoheptane

-

Triethyl phosphite

-

Anhydrous Toluene (or another high-boiling inert solvent)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Inert gas supply (Argon or Nitrogen)

-

Distillation apparatus

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. The apparatus is flame-dried under a stream of inert gas to ensure anhydrous conditions.

-

Charging Reactants: 1,7-Dibromoheptane (1.0 equivalent) is dissolved in a minimal amount of anhydrous toluene and charged into the reaction flask.

-

Initiation of Reaction: The solution is heated to a gentle reflux (approximately 140-160 °C).

-

Addition of Triethyl Phosphite: Triethyl phosphite (2.2 equivalents) is added dropwise to the refluxing solution via the dropping funnel over a period of 2-3 hours. The slow addition helps to control the exothermic reaction and minimize the formation of byproducts.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of ethyl bromide distillation. The reaction is typically allowed to proceed for several hours after the addition is complete.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess solvent and any remaining volatile byproducts are removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield Tetraethyl heptane-1,7-diylbis(phosphonate) as a clear oil.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Triethyl phosphite is susceptible to oxidation, and the reaction is sensitive to moisture. An inert atmosphere prevents side reactions and ensures a higher yield of the desired product.

-

Elevated Temperature: The Michaelis-Arbuzov reaction requires thermal energy to overcome the activation energy for the initial nucleophilic attack and the subsequent dealkylation step.[6]

-

Stoichiometry: A slight excess of triethyl phosphite is used to ensure the complete conversion of the dihaloalkane to the bisphosphonate.

-

Vacuum Distillation: The product has a high boiling point, making vacuum distillation the preferred method for purification to avoid thermal decomposition.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ 4.1-4.0 ppm (m, 8H): Methylene protons of the ethoxy groups (-O-CH₂-CH₃), appearing as a multiplet due to coupling with both the adjacent methyl protons and the phosphorus atom.

-

δ 1.8-1.6 ppm (m, 4H): Methylene protons adjacent to the phosphorus atoms (P-CH₂-), appearing as a multiplet.

-

δ 1.5-1.2 ppm (m, 10H): Methylene protons of the heptane chain (-CH₂-(CH₂)₅-CH₂-).

-

δ 1.3 ppm (t, 12H): Methyl protons of the ethoxy groups (-O-CH₂-CH₃), appearing as a triplet due to coupling with the adjacent methylene protons.

³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance):

-

A single resonance is expected in the range of δ +20 to +30 ppm , which is characteristic of alkyl phosphonates.[7]

IR (Infrared) Spectroscopy:

-

~2930 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.

-

~1250 cm⁻¹ (strong): P=O stretching vibration, which is a characteristic and intense band for phosphonates.[9]

-

~1030 cm⁻¹ (strong): P-O-C stretching vibrations.[9]

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) would be a suitable technique. The mass spectrum is expected to show the molecular ion peak [M+H]⁺ or [M+Na]⁺. Fragmentation patterns would likely involve the loss of ethoxy groups and cleavage of the heptane chain.[10]

Potential Applications in Drug Development

The unique structure of Tetraethyl heptane-1,7-diylbis(phosphonate) makes it a promising candidate for various applications in drug development, primarily as a linker or a component of a prodrug strategy.

Bone-Targeting Drug Delivery:

Bisphosphonates have a strong affinity for hydroxyapatite, the primary mineral component of bone.[1] After hydrolysis of the ethyl esters to the corresponding bisphosphonic acid, the molecule can selectively accumulate in bone tissue. This property can be exploited to deliver therapeutic agents specifically to the bone, thereby increasing their local concentration and reducing systemic side effects. The long heptane chain can serve as a flexible linker to conjugate a drug molecule to the bisphosphonate targeting moiety.[2]

Caption: Conceptual workflow for a bone-targeting prodrug using a bisphosphonate linker.

Rationale for the Heptane Linker:

The seven-carbon chain provides several advantages:

-

Flexibility: The long alkyl chain allows for conformational freedom, which can be important for the interaction of the conjugated drug with its target receptor.

-

Lipophilicity: The heptane moiety increases the overall lipophilicity of the molecule, which can influence its pharmacokinetic properties, such as membrane permeability and plasma protein binding.

-

Spacer: The chain acts as a spacer, physically separating the drug from the bisphosphonate. This can prevent steric hindrance and ensure that both moieties can function independently.

Conclusion

Tetraethyl heptane-1,7-diylbis(phosphonate) is a versatile chemical entity with significant potential, particularly in the realm of medicinal chemistry and drug delivery. Its synthesis via the well-established Michaelis-Arbuzov reaction is straightforward, and its long alkyl chain provides a unique structural feature that can be exploited in the design of sophisticated drug delivery systems. While specific applications of this particular molecule are not yet widely reported, the foundational principles of bisphosphonate chemistry and prodrug design suggest a promising future for this and related long-chain bisphosphonate esters. This guide provides a solid technical foundation for researchers looking to explore the potential of Tetraethyl heptane-1,7-diylbis(phosphonate) in their own research and development endeavors.

References

- 1. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Pharmacokinetics, and Biodistribution of a Series of Bone-Targeting EP4 Receptor Agonist Prodrugs for Treatment of Osteoporosis and Other Bone Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetraethyl heptane-1,7-diylbis(phosphonate) [synhet.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Tetraethyl heptane-1,7-diylbis(phosphonate), 5943-17-9 | BroadPharm [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 9. Tetraethyl ethylenebisphosphonate | C10H24O6P2 | CID 70446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Electrospray ionization mass spectrometry and tandem mass spectrometry of clodronate and related bisphosphonate and phosphonate compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Androstene-3,6,17-trione (CAS 5943-17-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Androstene-3,6,17-trione, registered under CAS number 5943-17-9, is a synthetic steroidal compound of significant interest in medicinal chemistry and endocrinology. Also widely known by its common name 6-OXO, it is recognized as a potent, irreversible inhibitor of the aromatase enzyme (cytochrome P450 19A1).[1][2] Aromatase is the key enzyme responsible for the biosynthesis of estrogens from androgenic precursors.[2] By permanently inactivating this enzyme, 4-androstene-3,6,17-trione effectively modulates the testosterone-to-estrogen ratio in the body.[1] This unique mechanism of action has positioned it as a valuable tool in research and a subject of interest for therapeutic applications where estrogen suppression is desirable. This guide provides a comprehensive overview of its core physicochemical properties, analytical methodologies for its detection and quantification, and insights into its biological interactions.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a compound are critical for its handling, formulation, and understanding its behavior in biological systems. 4-Androstene-3,6,17-trione is typically a white to off-white crystalline powder.[3]

| Property | Value | Source(s) |

| CAS Number | 5943-17-9 | [1][3] |

| Molecular Formula | C₁₉H₂₄O₃ | [1][4] |

| Molecular Weight | 300.39 g/mol | [4][5] |

| Melting Point | 223-224 °C | [6][7] |

| Boiling Point (Predicted) | 460.0 ± 45.0 °C | [6][7] |

| Density (Predicted) | 1.18 g/cm³ | [6][7] |

| Solubility | Soluble in organic solvents such as chloroform and methanol (with heating); limited solubility in water. | [3][6][8] |

| Storage Temperature | -20°C | [6][7] |

Spectroscopic Characterization

The structural elucidation and confirmation of 4-androstene-3,6,17-trione's identity are heavily reliant on modern spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for the identification and quantification of 4-androstene-3,6,17-trione, particularly in complex biological matrices like urine, for doping control purposes.[9] Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed.

In GC-MS analysis, the compound and its metabolites are often derivatized, for instance, using trimethylsilyl (TMS) agents, to enhance volatility and chromatographic performance.[9] The electron ionization (EI) mass spectrum of the derivatized 4-androstene-3,6,17-trione exhibits a characteristic fragmentation pattern that allows for its unambiguous identification.

LC-MS methods, often utilizing Atmospheric Pressure Chemical Ionization (APCI), provide high sensitivity and specificity for the direct analysis of the parent compound and its metabolites in urine samples.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for 4-androstene-3,6,17-trione is available in specialized databases, the general features can be inferred from the analysis of similar androstane derivatives.[2]

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the steroid backbone, including signals for the methyl groups, and protons adjacent to the ketone functionalities.

-

¹³C NMR: The carbon NMR spectrum provides key information on the carbon skeleton. The presence of three carbonyl carbons (C=O) would be a defining feature, with their chemical shifts appearing in the downfield region of the spectrum. A reference to the 13C NMR spectrum is available through SpectraBase.[11]

Infrared (IR) Spectroscopy

The IR spectrum of 4-androstene-3,6,17-trione would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the three ketone groups. The exact position of these bands can provide insights into the ring strain and conjugation within the molecule.

Analytical Methodologies

The accurate quantification of 4-androstene-3,6,17-trione and its metabolites is crucial for both research and regulatory purposes, such as anti-doping analysis.[12]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Quantification in Urine

This protocol is adapted from methodologies developed for doping control laboratories.[10]

1. Sample Preparation (Hydrolysis and Extraction):

-

To 2 mL of urine, add an appropriate internal standard.

-

Add 1 mL of phosphate buffer (pH 7).

-

Add 50 µL of β-glucuronidase from E. coli.

-

Incubate at 55°C for 1 hour to hydrolyze conjugated metabolites.

-

After cooling, add 250 µL of 5 M potassium carbonate/potassium bicarbonate buffer (pH 9.6).

-

Perform liquid-liquid extraction with 5 mL of diethyl ether by vortexing for 5 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Freeze the aqueous layer and transfer the organic layer to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

2. Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium fluoride.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

3. Mass Spectrometry Conditions:

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the parent compound and its metabolites.

Caption: Workflow for the LC-MS analysis of 4-Androstene-3,6,17-trione.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Detection in Urine

This protocol outlines a typical workflow for GC-MS based screening.[9]

1. Sample Preparation (Extraction and Derivatization):

-

Follow the same hydrolysis and liquid-liquid extraction steps as for the LC-MS protocol.

-

After evaporation, the dry residue is subjected to derivatization.

-

Add 100 µL of a derivatizing agent (e.g., MSTFA/NH₄I/ethanethiol) and incubate at 60°C for 20 minutes to form TMS-enol-TMS-ether derivatives.

2. GC Conditions:

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

-

Carrier Gas: Helium at a constant flow.

-

Injector: Splitless injection at a high temperature (e.g., 280°C).

-

Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 180°C and ramping up to 300°C.

3. MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Detection: Can be performed in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for targeted, sensitive detection.

Caption: Workflow for the GC-MS analysis of 4-Androstene-3,6,17-trione.

Mechanism of Action as an Aromatase Inhibitor

4-Androstene-3,6,17-trione acts as a "suicide substrate" for the aromatase enzyme.[13] This means that the enzyme recognizes it as a substrate and initiates the catalytic process. However, this process converts the inhibitor into a reactive intermediate that then binds covalently and irreversibly to the enzyme, leading to its permanent inactivation.[13] This time-dependent loss of enzyme activity is a hallmark of mechanism-based inhibitors.[13]

Caption: Mechanism of irreversible aromatase inhibition.

Metabolism

Following administration, 4-androstene-3,6,17-trione is metabolized in the body. The major urinary metabolite has been identified as androst-4-ene-6α-ol-3,17-dione.[10][14] A minor metabolite is androst-4-ene-6α,17β-diol-3-one.[10][14] The parent compound and its metabolites are primarily excreted in a conjugated form, necessitating a hydrolysis step in their analytical detection from urine.[10]

Conclusion

4-Androstene-3,6,17-trione (CAS 5943-17-9) possesses a well-defined set of physicochemical properties that, in conjunction with its potent and irreversible inhibition of aromatase, make it a compound of considerable scientific interest. The analytical methods for its detection are robust and sensitive, enabling its study in various contexts, from metabolic research to doping control. A thorough understanding of its properties, as detailed in this guide, is essential for any researcher or drug development professional working with this molecule.

References

- 1. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. CAS 2243-06-3: Androst-4-ene-3,6,17-trione | CymitQuimica [cymitquimica.com]

- 4. Androst-4-ene-3,6,17-trione | CAS: 2243-06-3 | ChemNorm [chemnorm.com]

- 5. Buy Androst-4-ene-3,6,17-trione | 2243-06-3 [smolecule.com]

- 6. Androst-4-ene-3,6,17-trione CAS#: 2243-06-3 [chemicalbook.com]

- 7. Androst-4-ene-3,6,17-trione | 2243-06-3 [chemicalbook.com]

- 8. Androst-4-ene-3,6,17-trione|High-Purity Reference Standard [benchchem.com]

- 9. Detection of androst-4-ene-3,6,17-trione (6-OXO) and its metabolites in urine by gas chromatography-mass spectrometry in relation to doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Androst-4-ene-3,6,17-trione | C19H24O3 | CID 150986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. P. aeruginosa Metabolome Database: androst-4-ene-3,17-dione (PAMDB120221) [pseudomonas.umaryland.edu]

- 13. Studies on aromatase inhibition with 4-androstene-3,6,17-trione: its 3 beta-reduction and time-dependent irreversible binding to aromatase with human placental microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. inspire.com [inspire.com]

An In-Depth Technical Guide to the Biological Activity of Long-Chain Alkylbisphosphonates

This guide provides a comprehensive technical overview of long-chain alkylbisphosphonates, a unique subclass of bisphosphonate compounds. We will delve into their core mechanism of action, explore the critical relationship between their chemical structure and biological potency, and detail their expanding therapeutic potential beyond their traditional role in bone resorption diseases. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the unique properties of these molecules.

Introduction: Beyond the Bone—A New Look at Bisphosphonates

Bisphosphonates (BPs) are a class of synthetic pyrophosphate analogs characterized by a central P-C-P (phosphorus-carbon-phosphorus) backbone.[1][2] This structure confers high stability and a strong affinity for calcium ions, leading to their preferential accumulation in bone tissue.[1][3][4][5] For decades, this bone-targeting property has made them the cornerstone for treating skeletal disorders marked by excessive osteoclast activity, such as osteoporosis, Paget's disease, and cancer-associated bone metastases.[3][6][7][8][9]

The biological activity of bisphosphonates is primarily determined by the two side chains (R1 and R2) attached to the central carbon atom.[1][5]

-

The R1 side chain , commonly a hydroxyl group (-OH), enhances the molecule's affinity for bone mineral.[1][10]

-

The R2 side chain is the primary determinant of the compound's antiresorptive potency and its specific molecular mechanism of action.[1][5]

Bisphosphonates are broadly divided into two classes based on their R2 structure and mechanism:

-

Non-Nitrogen-Containing Bisphosphonates (e.g., Clodronate, Etidronate): These simpler BPs are metabolized within osteoclasts into non-hydrolyzable ATP analogs (AppCp-type metabolites) that induce apoptosis.[5][11][12]

-

Nitrogen-Containing Bisphosphonates (N-BPs) (e.g., Zoledronate, Alendronate): These are significantly more potent and are not metabolized.[12] Their mechanism, which is the focus of this guide, involves the inhibition of a key enzyme in the mevalonate pathway.[9][11][12][13]

Long-chain alkylbisphosphonates represent a fascinating subset of N-BPs where the R2 side chain consists of an extended alkyl group, often with a terminal nitrogen-containing heterocycle. The increased length of this alkyl chain imparts greater lipophilicity, which can profoundly influence the compound's potency, cellular uptake, and spectrum of biological activity, opening doors to applications beyond bone disease, including oncology and infectious diseases.

Core Mechanism of Action: Inhibition of the Mevalonate Pathway

The primary molecular target for long-chain alkylbisphosphonates, and N-BPs in general, is Farnesyl Pyrophosphate Synthase (FPPS) , a critical enzyme in the mevalonate pathway.[11][12][13][14] This pathway is essential for the production of cholesterol and, more importantly for this mechanism, isoprenoid lipids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[11][14]

These isoprenoid lipids are required for a vital post-translational modification process called protein prenylation .[15][16][17] During prenylation, FPP or GGPP moieties are covalently attached to small GTP-binding proteins (GTPases) such as Ras, Rho, and Rac. This lipid tail acts as a membrane anchor, which is essential for the proper subcellular localization and function of these proteins.[12]

By inhibiting FPPS, long-chain alkylbisphosphonates trigger a cascade of cellular disruptions:

-

Depletion of Isoprenoid Lipids: The inhibition of FPPS blocks the synthesis of both FPP and its downstream product, GGPP.[12]

-

Inhibition of Protein Prenylation: Without FPP and GGPP, small GTPases cannot be prenylated.[15][16][17][18]

-

Disruption of Cellular Function: Unprenylated GTPases cannot anchor to the cell membrane, leading to their accumulation in the cytoplasm and a loss of function.[15][16] This disrupts a multitude of critical cellular processes, including cytoskeletal organization, cell signaling, membrane trafficking, and cell survival.

-

Induction of Apoptosis: In cells highly dependent on these processes, such as bone-resorbing osteoclasts, the disruption of GTPase function ultimately leads to the induction of apoptosis (programmed cell death).[4][18]

Paradoxically, the inhibition of prenylation can also lead to the accumulation of the active, GTP-bound forms of these small GTPases in the cytoplasm, which can cause inappropriate and sustained activation of certain downstream signaling pathways.[15][16]

Signaling Pathway: The Mevalonate Pathway and Bisphosphonate Intervention

The following diagram illustrates the central role of FPPS in the mevalonate pathway and the point of intervention for long-chain alkylbisphosphonates.

Caption: Inhibition of FPPS by long-chain alkylbisphosphonates blocks FPP and GGPP synthesis.

Structure-Activity Relationships (SAR)

The antiresorptive potency of N-BPs is profoundly influenced by the chemical structure of the R2 side chain. For long-chain alkylbisphosphonates, the length of the alkyl chain is a critical parameter.

While a comprehensive SAR study for a wide range of long-chain analogs is complex, general principles have been established. Potency tends to increase with the length of the alkyl side chain up to an optimal point, after which activity may plateau or decrease.[19] For example, ibandronate, which contains a pentyl substituent, is one of the most potent close analogs of the shorter-chain pamidronate.[2]

The key factors governed by the R2 side chain are:

-

FPPS Inhibition: The three-dimensional shape of the R2 side chain, including the presence and position of the nitrogen atom, dictates how effectively the molecule binds to and inhibits the active site of FPPS.[14][20] More potent N-BPs are better mimics of the natural carbocation intermediate of the enzyme's substrate.[21]

-

Lipophilicity: A longer alkyl chain increases the molecule's lipophilicity. This can enhance its ability to cross cell membranes, potentially increasing intracellular concentrations and expanding its activity to cells outside the bone microenvironment, such as tumor cells.[22]

-

Bone Mineral Affinity: While the R1 group is the primary driver of bone binding, the R2 side chain also contributes to the overall affinity.[5][23] This property influences the drug's residence time in the skeleton and its duration of action.

Comparative Potency of N-Bisphosphonates

The table below summarizes the relative inhibitory potency of several well-known N-BPs against FPPS. This illustrates the dramatic effect that small modifications to the R2 side chain can have on biological activity.

| Bisphosphonate | R2 Side Chain Structure | Relative Potency (vs. Alendronate) |

| Pamidronate | -(CH₂)₂-NH₂ | ~10x less potent |

| Alendronate | -(CH₂)₃-NH₂ | 1 (Reference) |

| Ibandronate | -(CH₂)₂-N(CH₃)(CH₂)₄CH₃ | ~10x more potent |

| Risedronate | -CH₂-(3-pyridinyl) | ~100x more potent |

| Zoledronate | -CH₂-(1H-imidazol-1-yl) | ~1,000x more potent |

Data synthesized from multiple sources indicating relative potencies. Absolute values can vary based on the specific assay.[2][21]

Expanding Therapeutic Potential

The potent cellular effects of long-chain alkylbisphosphonates are being explored for therapeutic applications beyond bone resorption. Their increased lipophilicity may allow for better penetration into soft tissues, making them candidates for systemic therapies.[22][24]

Direct Antitumor Activity

While BPs are standard care for managing bone metastases, there is substantial evidence that they also exert direct antitumor effects.[3][6][25] In vitro studies have shown that N-BPs can inhibit the proliferation and induce apoptosis in various cancer cell lines, including breast, prostate, and myeloma.[25][26] The concentrations required are often higher than those achieved systemically but may be reached locally in the bone.[25] The potential mechanisms for this antitumor activity include:

-

Inhibition of Tumor Cell Proliferation and Survival: By inhibiting FPPS in cancer cells, BPs disrupt essential signaling pathways, leading to cell cycle arrest and apoptosis.[25]

-

Anti-angiogenic Effects: Zoledronic acid has been shown to inhibit the proliferation of endothelial cells and block angiogenesis in preclinical models.[25]

-

Inhibition of Invasion and Metastasis: BPs can inhibit the adhesion and invasion of tumor cells through extracellular matrices, processes that are dependent on functional small GTPases.[25]

Anti-Infective Properties

The mevalonate pathway is conserved in various pathogenic organisms, including protozoan parasites like Trypanosoma, Leishmania, and Plasmodium.[21] This makes FPPS an attractive target for anti-infective drugs. Bisphosphonates have demonstrated significant activity against these parasites in vitro and in animal models.[21] The enhanced lipophilicity of long-chain analogs could be advantageous for improving efficacy against these pathogens. Furthermore, BPs have been investigated as adjuncts to antibiotic therapy in bacterial infections like osteomyelitis, where they may help reduce bone resorption caused by the infection.[27]

Immunomodulatory Effects

A fascinating aspect of N-BP activity is their ability to stimulate a specific subset of immune cells called gamma-delta (γδ) T cells.[14][28] The inhibition of FPPS leads to the accumulation of its substrate, isopentenyl pyrophosphate (IPP).[12] IPP is a natural phosphoantigen that is recognized by γδ T cells, leading to their activation and proliferation. These activated γδ T cells can exert potent cytotoxic effects against tumor cells, suggesting a novel mechanism for the anticancer effects of N-BPs.[14]

Key Experimental Protocols

Validating the biological activity of long-chain alkylbisphosphonates requires a series of robust in vitro and in vivo assays. The following protocols provide a self-validating framework for assessing key mechanistic and functional endpoints.

Experimental Workflow Overview

Caption: A logical workflow from target engagement to in vivo efficacy.

Protocol 1: In Vitro FPPS Enzyme Inhibition Assay

Objective: To determine the direct inhibitory activity and calculate the IC₅₀ value of a long-chain alkylbisphosphonate against purified FPPS enzyme.

Principle: This assay measures the enzymatic conversion of substrates geranyl pyrophosphate (GPP) and [¹⁴C]-isopentenyl pyrophosphate ([¹⁴C]-IPP) into [¹⁴C]-farnesyl pyrophosphate ([¹⁴C]-FPP). The amount of product formed is quantified by scintillation counting after separation from unreacted substrates.

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM DTT).

-

Prepare serial dilutions of the test bisphosphonate and a positive control (e.g., Zoledronate) in the assay buffer.

-

Prepare a substrate mix containing GPP and [¹⁴C]-IPP in assay buffer.

-

Prepare a purified recombinant FPPS enzyme solution.

-

-

Reaction Setup:

-

In a 96-well plate or microcentrifuge tubes, add 10 µL of each bisphosphonate dilution (or buffer for control).

-

Add 20 µL of the FPPS enzyme solution to each well and pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the substrate mix.

-

-

Reaction and Termination:

-

Incubate the reaction mixture for 30 minutes at 37°C.

-

Terminate the reaction by adding 50 µL of an acidic quench solution (e.g., 1 M HCl).

-

-

Product Extraction and Quantification:

-

Add 200 µL of an organic solvent (e.g., hexane or ethyl acetate) to each well to extract the lipophilic product, [¹⁴C]-FPP.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Transfer an aliquot of the organic (upper) phase to a scintillation vial containing scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol 2: In Vitro Cell Viability and Apoptosis Assay

Objective: To assess the cytotoxic and pro-apoptotic effects of long-chain alkylbisphosphonates on a relevant cell line (e.g., J774 macrophages as an osteoclast model, or a cancer cell line like PC-3 or MDA-MB-231).[18][26]

Principle: The MTT assay measures cell viability based on the metabolic reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells. Apoptosis can be confirmed using Annexin V/Propidium Iodide staining and flow cytometry.

Methodology:

-

Cell Culture and Seeding:

-

Culture J774 macrophages in complete DMEM medium.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test bisphosphonate in complete medium.

-

Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (negative control) and a known cytotoxic agent (positive control).

-

Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for another 4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the viability against the log of the concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

-

-

Validation with Annexin V Staining (Optional but Recommended):

-

Treat cells in a 6-well plate under the same conditions.

-

Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

-

Protocol 3: In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis

Objective: To evaluate the in vivo efficacy of a long-chain alkylbisphosphonate in preventing bone loss in a model of postmenopausal osteoporosis.[29]

Principle: Ovariectomy in female rats induces estrogen deficiency, leading to an imbalance in bone remodeling with increased bone resorption over formation, resulting in significant bone loss.[29] The efficacy of the test compound is assessed by measuring its ability to preserve bone mineral density and structural integrity compared to an untreated OVX group.

Methodology:

-

Animal Model and Grouping:

-

Use skeletally mature female Sprague-Dawley rats.

-

Perform bilateral ovariectomy (OVX) on all animals except for the sham-operated control group.

-

Allow a recovery period of one week.

-

Randomly assign OVX animals to groups (n=8-10 per group):

-

Group 1: Sham + Vehicle

-

Group 2: OVX + Vehicle

-

Group 3: OVX + Test Bisphosphonate (e.g., 1 µg/kg, subcutaneous, weekly)

-

Group 4: OVX + Positive Control (e.g., Alendronate)

-

-

-

Dosing and Monitoring:

-

Administer the vehicle or compounds for a period of 8-12 weeks.

-

Monitor animal body weight and general health weekly.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the animals.

-

Excise the femurs and tibiae.

-

Micro-Computed Tomography (µCT) Analysis: Scan the proximal tibia or distal femur to quantify key bone morphometric parameters:

-

Bone Mineral Density (BMD)

-

Bone Volume / Total Volume (BV/TV)

-

Trabecular Number (Tb.N)

-

Trabecular Thickness (Tb.Th)

-

Trabecular Separation (Tb.Sp)

-

-

Biomechanical Testing: Perform three-point bending tests on the femoral diaphysis to determine bone strength (e.g., maximal load, stiffness).

-

Histomorphometry: Embed bones in resin, section, and perform staining (e.g., Von Kossa for mineralized bone, TRAP for osteoclasts) to visualize and quantify cellular activity and bone structure.[29]

-

-

Data Analysis:

-

Use statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the parameters between the different treatment groups.

-

A successful compound will show a significant preservation of BMD, BV/TV, and other structural parameters in the treated OVX group compared to the vehicle-treated OVX group, ideally approaching the levels of the sham group.

-

Conclusion and Future Directions

Long-chain alkylbisphosphonates are a potent and versatile class of molecules whose biological activities extend far beyond the inhibition of bone resorption. Their core mechanism—the potent inhibition of FPPS in the mevalonate pathway—provides a robust explanation for their effects on osteoclasts and serves as a foundation for their emerging roles in oncology, immunology, and anti-infective therapies. The defining feature of these compounds, the long alkyl R2 side chain, modulates their lipophilicity and potency, offering a key avenue for chemical optimization to enhance soft tissue penetration and cellular uptake.

Future research should focus on elucidating the precise structure-activity relationships that govern the efficacy of these compounds against different cellular targets. The development of novel long-chain analogs with optimized pharmacokinetic profiles could unlock their full potential as direct-acting anticancer agents or as broad-spectrum anti-infectives. The protocols and mechanistic insights provided in this guide offer a solid framework for scientists and researchers to advance the exploration and application of these remarkable compounds.

References

- 1. Bisphosphonates: structure-activity relations from a clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Assessment of bisphosphonate activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bisphosphonates: molecular mechanisms of action and effects on bone cells, monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of Bishosphonate Activity In Vitro: Ingenta Connect [ingentaconnect.com]

- 7. cancer.ca [cancer.ca]

- 8. Bisphosphonates in oncology: evidence for the prevention of skeletal events in patients with bone metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular and molecular mechanisms of action of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bisphosphonate-Based Conjugates and Derivatives as Potential Therapeutic Agents in Osteoporosis, Bone Cancer and Metastatic Bone Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Biochemical and molecular mechanisms of action of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bisphosphonate mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]

- 15. Inhibition of protein prenylation by bisphosphonates causes sustained activation of Rac, Cdc42, and Rho GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Structure-activity relationships of various bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pure.psu.edu [pure.psu.edu]

- 21. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 22. Farnesyl Diphosphate Synthase Inhibitors With Unique Ligand-Binding Geometries - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Long-term treatment with bisphosphonates and their safety in postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pnas.org [pnas.org]

- 25. aacrjournals.org [aacrjournals.org]

- 26. Potentiating the Anticancer Properties of Bisphosphonates by Nanocomplexation with the Cationic Amphipathic Peptide, RALA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Addition of bisphosphonate to antibiotic and anti-inflammatory treatment reduces bone resorption in experimental Staphylococcus aureus-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Osteoporosis in vivo model | Atlantic Bone Screen [atlantic-bone-screen.com]

The Analytical Lens: A Technical Guide to the Spectroscopic Analysis of Bisphosphonates

Introduction: The Structural Challenge of Bisphosphonates

Bisphosphonates, a class of drugs pivotal in the management of osteoporosis and other bone-related disorders, present a unique analytical challenge due to their structure. Characterized by a P-C-P backbone, these pyrophosphate analogs exhibit high polarity and a strong affinity for bone mineral, properties that are central to their therapeutic efficacy but complicate their characterization.[1][2] For researchers and drug development professionals, a deep understanding of their molecular structure and behavior is paramount. This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—employed to elucidate the structure, purity, and interactions of bisphosphonates.

This document is structured to provide not just procedural steps, but the underlying rationale, empowering the scientist to adapt and troubleshoot. We will delve into the causality behind experimental choices, ensuring a robust and validated approach to the spectroscopic analysis of this important class of pharmaceuticals.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Core Structure

NMR spectroscopy is an unparalleled tool for the structural elucidation of bisphosphonates in both solution and solid states. Its ability to provide detailed information about the chemical environment of specific nuclei makes it indispensable for identity confirmation, purity assessment, and studying interactions with biological targets like bone.[3][4] The two most informative nuclei for bisphosphonate analysis are ³¹P and ¹H.

³¹P NMR: The Unambiguous Fingerprint

The presence of two phosphonate groups makes ³¹P NMR a highly specific and sensitive technique for bisphosphonate analysis. With a natural abundance of 100% and a high gyromagnetic ratio, the ³¹P nucleus provides sharp, well-resolved signals.[5][6]

Expertise & Experience: The chemical shift of the phosphorus atoms is highly sensitive to their local electronic environment. This means that even subtle changes in the R¹ or R² side chains (see Figure 1) or their protonation state will result in a discernible shift in the ³¹P spectrum, providing a unique fingerprint for each bisphosphonate.[7][8] For quantitative analysis, inverse-gated decoupling is often employed to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[6]

Figure 1: General Structure of a Bisphosphonate

Caption: The foundational P-C-P structure of bisphosphonates with R¹ and R² side chains.

Protocol 1: Quantitative ³¹P NMR of a Bisphosphonate Sample

-

Sample Preparation:

-

Accurately weigh 20-50 mg of the bisphosphonate and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O).[9]

-

For quantitative analysis, add a known amount of an internal standard with a distinct ³¹P signal, such as triphenyl phosphate.

-

Ensure the sample is fully dissolved. If solids are present, filter the solution to prevent issues with shimming.[9]

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the ³¹P probe.

-

Shim the sample to achieve a narrow and symmetrical peak for the solvent lock signal.

-

-

Data Acquisition:

-

Acquire a standard proton-decoupled ³¹P NMR spectrum.

-

For quantitative measurements, use an inverse-gated decoupling pulse sequence to eliminate NOE.

-

Set a relaxation delay (D1) of at least 5 times the longest T₁ of the phosphorus nuclei to ensure full relaxation between scans.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Integrate the signals of the bisphosphonate and the internal standard.

-

Calculate the concentration of the bisphosphonate based on the known concentration of the internal standard and the integral values.

-

¹H NMR: Elucidating the Side Chains

While ³¹P NMR defines the core, ¹H NMR provides crucial information about the R¹ and R² side chains, which are critical for the drug's potency and mechanism of action.[10]

Expertise & Experience: The protons on the carbon backbone and the side chains will give characteristic signals. For nitrogen-containing bisphosphonates like alendronate and zoledronic acid, the signals from the amine or imidazole groups are of particular interest.[11][12] The coupling between protons and the nearby phosphorus nuclei (²JPH and ³JPH) can provide valuable conformational information.

Table 1: Typical ¹H and ³¹P NMR Chemical Shift Ranges for Bisphosphonates

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ³¹P | Phosphonate | 15 - 25 |

| ¹H | CH₂ adjacent to phosphonate | 2.5 - 3.5 |

| Aliphatic CH₂/CH₃ | 0.8 - 2.0 | |

| Aromatic/Heterocyclic Protons | 6.5 - 8.5 |

Section 2: Infrared (IR) Spectroscopy - A Vibrational Perspective

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of a molecule.[13][14] For bisphosphonates, FTIR is particularly useful for confirming the presence of key functional groups and studying their interactions with surfaces, such as bone mineral.[15][16]

Expertise & Experience: The IR spectrum of a bisphosphonate is dominated by strong absorptions from the P-O and P=O bonds of the phosphonate groups. The exact frequencies of these vibrations are sensitive to hydrogen bonding and coordination with metal ions.[7] When a bisphosphonate binds to the calcium in hydroxyapatite (the mineral component of bone), shifts in the phosphonate vibrational bands can be observed, providing direct evidence of this interaction.[17]

Key Vibrational Modes for Bisphosphonates:

-

P=O stretching: Typically observed in the range of 1150-1250 cm⁻¹.

-

P-O-H bending: Found around 950-1050 cm⁻¹.

-

P-C stretching: Occurs in the region of 700-800 cm⁻¹.

-

O-H stretching (from the hydroxyl group on the central carbon and phosphonic acids): A broad band in the range of 2500-3500 cm⁻¹.

Figure 2: Experimental Workflow for FTIR Analysis of Bisphosphonate-Bone Interaction

Caption: A streamlined workflow for studying bisphosphonate-bone interactions using FTIR.

Section 3: Mass Spectrometry (MS) - Unveiling the Molecular Weight and Fragments

Mass spectrometry is a powerful analytical technique for determining the molecular weight of bisphosphonates and elucidating their structure through fragmentation analysis.[18] However, the high polarity and ionic nature of these compounds pose significant challenges for their analysis by MS, often necessitating derivatization.[2][19][20]

The Derivatization Imperative

Expertise & Experience: Direct analysis of bisphosphonates by techniques like electrospray ionization (ESI) can be difficult due to their poor volatility and tendency to form multiple charged species. To overcome this, derivatization is commonly employed to convert the acidic phosphonate groups into more volatile and less polar esters.[11] Reagents such as diazomethane or trimethylsilyl diazomethane (TMS-DAM) are frequently used for this purpose.[11][20][21] This methylation or silylation not only improves chromatographic separation in LC-MS but also leads to more predictable fragmentation patterns.

Protocol 2: Derivatization of Zoledronic Acid for LC-MS/MS Analysis

-

Sample Preparation:

-

Prepare a solution of zoledronic acid in a suitable solvent (e.g., methanol/water).

-

For quantitative analysis, add a deuterated internal standard.[11]

-

-

Derivatization:

-

LC-MS/MS Analysis:

-

Inject the derivatized sample into a reverse-phase LC system coupled to a tandem mass spectrometer.[11]

-

The derivatized analyte, being less polar, will be retained on the column.[11]

-

Use ESI in positive ion mode. The protonated molecular ion of the derivatized zoledronic acid will be observed.

-

Perform MS/MS analysis on the parent ion to generate characteristic fragment ions for quantification. For derivatized zoledronic acid ([M+H]⁺ at m/z = 329.0), a common product ion is observed at m/z = 203.0.[21]

-

Interpreting Fragmentation Patterns

Expertise & Experience: The fragmentation of bisphosphonates in the mass spectrometer provides valuable structural information.[22][23] In ESI-MS/MS, common fragmentation pathways involve the loss of the side chains and cleavages around the P-C-P core. For derivatized bisphosphonates, the loss of the ester groups is a predominant fragmentation pathway. Understanding these patterns is key to confirming the identity of a bisphosphonate and distinguishing it from related impurities.

Table 2: Common Analytical Challenges and Solutions for Bisphosphonate Analysis

| Challenge | Technique | Recommended Solution | Rationale |

| Poor Retention in RP-HPLC | LC-MS | Derivatization (e.g., with TMS-DAM) or use of HILIC/Mixed-Mode columns.[1][24] | Increases hydrophobicity for better retention on non-polar stationary phases or utilizes alternative retention mechanisms. |

| Low UV Absorbance | HPLC-UV | Derivatization with a UV-active tag (e.g., OPA) or complexation with metal ions.[25][26][27] | Introduces a chromophore into the molecule, enhancing its detectability by UV-Vis spectroscopy. |

| Signal Suppression in MS | ESI-MS | Derivatization, effective sample clean-up, and optimized chromatographic separation.[19][20] | Reduces matrix effects and improves ionization efficiency. |

| Quantitative Inaccuracy in NMR | NMR | Use of an internal standard and inverse-gated decoupling.[6][10] | Corrects for variations in sample volume and suppresses NOE for accurate integration. |

Conclusion: An Integrated Spectroscopic Approach

The comprehensive characterization of bisphosphonates requires a multi-faceted analytical approach. NMR provides the definitive structural blueprint, IR offers insights into functional groups and interactions, and MS confirms molecular weight and aids in impurity identification. By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can confidently elucidate the complex chemistry of these vital therapeutic agents. The protocols and insights provided in this guide serve as a foundation for developing robust, reliable, and validated analytical methods for the study of bisphosphonates.

References

- 1. waters.com [waters.com]

- 2. lcms.cz [lcms.cz]

- 3. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 4. Structural Requirements for Bisphosphonate Binding on Hydroxyapatite: NMR Study of Bisphosphonate Partial Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 7. Characterization of Bisphosphonate Hydrate Crystals by Phosphorus K-Edge X-Ray Absorption Near-Edge Structure Spectroscopy [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Bisphosphonate determination using 1H-NMR spectroscopy for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of zoledronic acid in human urine and blood plasma using liquid chromatography/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Vibrational Spectroscopy and Imaging: Applications for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vibrational Studies of Different Human Body Disorders Using FTIR Spectroscopy [scirp.org]

- 15. Spectroscopic markers of bone quality in alendronate-treated postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Spectroscopic markers of bone quality in alendronate-treated postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. repository.up.ac.za [repository.up.ac.za]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. tandfonline.com [tandfonline.com]

- 20. Quantitative analysis of bisphosphonates in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantitation of Zoledronic Acid in Murine Bone by Liquid Chromatography Coupled with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Study of bisphosphonates by matrix-assisted laser desorption/ionization mass spectrometry--influence of alkali atoms on fragmentation patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. info.gbiosciences.com [info.gbiosciences.com]

- 24. lcms.labrulez.com [lcms.labrulez.com]

- 25. Exploring UV Spectroscopic Approaches for Alendronate Sodium Quantification in Pharmaceutical and Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Spectroscopic and HPLC methods for the determination of alendronate in tablets and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

The Architecture of Activity: An In-Depth Technical Guide to the Structure-Activity Relationship of Bisphosphonates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphosphonates (BPs) represent a cornerstone in the management of metabolic bone diseases, including osteoporosis and Paget's disease, primarily due to their profound ability to inhibit osteoclast-mediated bone resorption.[1][2] Their clinical efficacy is deeply rooted in their chemical architecture, a classic example of a well-defined structure-activity relationship (SAR). This technical guide provides a comprehensive exploration of the SAR of bisphosphonates, dissecting their core structure and the nuanced roles of their side chains in dictating their biological activity. We will delve into the molecular mechanisms of action that differentiate the various generations of these drugs, with a particular focus on the inhibition of farnesyl pyrophosphate synthase (FPPS). Furthermore, this guide will furnish detailed protocols for key in vitro assays essential for the evaluation of bisphosphonate potency and bone mineral affinity, providing a robust framework for future drug discovery and development in this critical therapeutic area.

The Bisphosphonate Backbone: A Foundation for Bone Targeting

At the heart of every bisphosphonate lies a non-hydrolyzable phosphorus-carbon-phosphorus (P-C-P) backbone, a structural mimic of the endogenous pyrophosphate (P-O-P).[3][4] This fundamental scaffold is the primary determinant of the class's hallmark characteristic: high affinity for bone mineral, specifically hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂).[5][6] The two phosphonate groups chelate calcium ions on the bone surface, leading to the preferential accumulation of bisphosphonates at sites of active bone remodeling.[1][7]

The P-C-P structure is chemically stable and resistant to enzymatic hydrolysis, which contributes to the long skeletal retention of these drugs.[2][5] This inherent bone-targeting ability ensures high local concentrations at the site of action—the bone-resorbing osteoclasts—while minimizing systemic exposure.[8][9]

The R1 and R2 Side Chains: Dictating Potency and Mechanism

While the P-C-P backbone anchors the molecule to bone, the two side chains, designated R1 and R2, attached to the central carbon atom are the primary drivers of a bisphosphonate's antiresorptive potency and its specific mechanism of action.[10][11]

The R1 Side Chain: Enhancing Bone Affinity

The R1 side chain, together with the P-C-P backbone, is principally responsible for the binding affinity to bone mineral.[10][11] The presence of a hydroxyl group (-OH) at the R1 position, as seen in many potent bisphosphonates like alendronate and zoledronic acid, significantly enhances this affinity.[3][10] This is attributed to the ability of the hydroxyl group to act as a third point of attachment to the calcium ions in hydroxyapatite, forming a tridentate chelation structure.

The R2 Side Chain: The Engine of Antiresorptive Activity

The R2 side chain is the major determinant of a bisphosphonate's antiresorptive potency.[8][10] Modifications to this side chain have led to the classification of bisphosphonates into two main categories with distinct molecular mechanisms of action: non-nitrogen-containing and nitrogen-containing bisphosphonates.[3][12]

Mechanisms of Action: A Tale of Two Classes

The evolution of bisphosphonates is marked by a significant leap in potency with the introduction of a nitrogen atom in the R2 side chain. This fundamental structural change alters the intracellular target and the mechanism by which osteoclast function is inhibited.

Non-Nitrogen-Containing Bisphosphonates (First Generation)

The first-generation bisphosphonates, such as etidronate and clodronate, lack a nitrogen atom in their R2 side chain.[3][8] Their mechanism of action involves intracellular metabolism to cytotoxic ATP analogs.[13] These non-hydrolyzable molecules compete with ATP in cellular energy metabolism, leading to the induction of osteoclast apoptosis.[13]

Nitrogen-Containing Bisphosphonates (Second and Third Generations)

The introduction of a nitrogen atom in the R2 side chain, either in an alkyl chain (e.g., alendronate, pamidronate) or a heterocyclic ring (e.g., risedronate, zoledronic acid), dramatically increases antiresorptive potency by 10 to 10,000-fold compared to their non-nitrogen-containing counterparts.[8][14] These more potent bisphosphonates do not form cytotoxic ATP analogs. Instead, they act by inhibiting a key enzyme in the mevalonate pathway: farnesyl pyrophosphate synthase (FPPS) .[3][15]

The mevalonate pathway is crucial for the production of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[16][17] These lipids are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[8][17] In osteoclasts, these prenylated proteins are vital for maintaining the cytoskeletal integrity, membrane ruffling, and vesicular trafficking required for bone resorption.[8][17]

Nitrogen-containing bisphosphonates bind to the active site of FPPS, preventing the synthesis of FPP and GGPP.[3][16] The nitrogen atom in the R2 side chain plays a crucial role in this binding.[16] The resulting disruption of protein prenylation leads to osteoclast inactivation and apoptosis.[8][17]

Diagram 1: Core Structure of Bisphosphonates

References

- 1. mdpi.com [mdpi.com]

- 2. Visualizing mineral binding and uptake of bisphosphonate by osteoclasts and non-resorbing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bisphosphonate binding affinity as assessed by inhibition of carbonated apatite dissolution in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Live imaging of osteoclast inhibition by bisphosphonates in a medaka osteoporosis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo studies using non-traditional bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. Application of an in vitro model and a clinical protocol in the assessment of the potency of a new bisphosphonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Bisphosphonates and bone quality - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of potent inhibitor for farnesyl pyrophosphate synthase in the mevalonate pathway - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. stemcell.com [stemcell.com]

- 17. Determination of bisphosphonate properties in terms of bioavailability, bone affinity, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Intracellular Targets of Non-Nitrogenous Bisphosphonates: A Technical Guide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Non-nitrogenous bisphosphonates (NNBPs) represent the first generation of a powerful class of drugs primarily utilized in the management of bone resorption disorders. Unlike their nitrogen-containing counterparts, NNBPs exert their cellular effects through a distinct and fascinating mechanism of metabolic deception. This technical guide provides an in-depth exploration of the biological targets of NNBPs, moving beyond a superficial overview to deliver a detailed understanding of their molecular interactions and the experimental methodologies used to elucidate them. We will dissect the process of intracellular conversion of NNBPs into cytotoxic ATP analogs and the subsequent inhibition of key cellular machinery, leading to the induction of osteoclast apoptosis. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate this complex area of pharmacology.

Introduction: The Metabolic Trojan Horse Strategy of Non-Nitrogenous Bisphosphonates

The therapeutic efficacy of non-nitrogenous bisphosphonates, such as etidronate, clodronate, and tiludronate, lies in their structural resemblance to pyrophosphate. This allows them to be readily adsorbed onto the hydroxyapatite mineral of bone. During the process of bone resorption, osteoclasts internalize these compounds, unwittingly initiating a cascade of events that leads to their demise.

The core of the NNBPs' mechanism of action is their intracellular transformation into non-hydrolyzable analogs of adenosine triphosphate (ATP).[1][2][3][4][5] This metabolic conversion is a critical step, as the parent bisphosphonate compounds themselves are not the primary bioactive agents. The resulting ATP analogs, particularly AppCp-type nucleotides, act as metabolic poisons, interfering with essential ATP-dependent cellular processes and ultimately triggering apoptosis in osteoclasts.[1][2][3][4][5]

This guide will delve into the specific molecular targets of these cytotoxic ATP analogs, with a primary focus on the well-established inhibition of the mitochondrial ADP/ATP translocase. Furthermore, we will explore emerging and alternative targets, such as the vesicular nucleotide transporter (VNUT) and purinergic receptors, providing a comprehensive view of the multifaceted interactions of NNBPs within the cell.

The Primary Target: Mitochondrial ADP/ATP Translocase

The central player in the cytotoxic effects of NNBPs is the mitochondrial Adenine Nucleotide Translocase (ANT), also known as the ADP/ATP carrier. This inner mitochondrial membrane protein is vital for cellular energy homeostasis, facilitating the exchange of mitochondrial-synthesized ATP for cytosolic ADP.

Mechanism of Inhibition

Following their intracellular conversion, the AppCp-type ATP analogs of NNBPs competitively inhibit the ANT.[6][7][8] By binding to the translocase, these non-hydrolyzable analogs block the transport of ATP out of the mitochondrial matrix and into the cytosol. This disruption of the cell's primary energy supply chain has profound consequences, leading to a collapse of the mitochondrial membrane potential and the initiation of the apoptotic cascade.[6]

The following diagram illustrates the mechanism of ANT inhibition by NNBPs:

Caption: Intracellular mechanism of non-nitrogenous bisphosphonates.

Alternative and Emerging Biological Targets

While the inhibition of ANT is the most well-documented mechanism, research suggests that NNBPs may exert their effects through interactions with other cellular components.

Vesicular Nucleotide Transporter (VNUT)

Recent studies have identified the vesicular nucleotide transporter (VNUT) as a potent target for clodronate.[9][10][11][12] VNUT is responsible for packaging ATP into secretory vesicles, a crucial step in purinergic signaling which is involved in processes like inflammation and pain. Clodronate has been shown to be a potent inhibitor of VNUT, with a reported half-maximal inhibitory concentration (IC50) of 15.6 nM.[9][10] This inhibition of vesicular ATP release may contribute to the anti-inflammatory and analgesic properties observed with some NNBPs.[2][12]

Purinergic Receptors

There is also evidence to suggest that some bisphosphonates may act as antagonists at certain purinergic receptors, specifically P2X receptors which are activated by extracellular ATP. This interaction could further modulate purinergic signaling pathways, although this mechanism is less characterized for NNBPs compared to their nitrogen-containing counterparts.

Protein Pyrophosphorylation

A more speculative but intriguing possibility is the impairment of protein pyrophosphorylation. The accumulation of non-hydrolyzable ATP analogs could potentially interfere with enzymatic reactions that involve the transfer of pyrophosphate groups to proteins, a post-translational modification whose role in cellular signaling is still being elucidated.

Experimental Protocols for Target Validation

The following section provides detailed, step-by-step methodologies for key experiments used to investigate the biological targets of non-nitrogenous bisphosphonates.

In Vitro ADP/ATP Translocase Activity Assay in Isolated Mitochondria

This assay measures the rate of ADP/ATP exchange in mitochondria isolated from a relevant cell type (e.g., osteoclasts or a model cell line) and assesses the inhibitory effect of NNBP-derived ATP analogs.

Materials:

-

Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EGTA

-

Respiration Buffer: 125 mM KCl, 10 mM Tris-HCl pH 7.4, 2 mM K2HPO4, 1 mM MgCl2, 0.5 mM EGTA

-

Substrates: 5 mM glutamate, 5 mM malate

-

[¹⁴C]-ADP (radiolabeled)

-

NNBP-derived ATP analog (e.g., AppCCl2p for clodronate)

-

Mitochondrial protein concentration determination kit (e.g., Bradford or BCA)

Procedure:

-

Mitochondrial Isolation:

-

Homogenize cultured cells in ice-cold Isolation Buffer.

-

Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet mitochondria.

-

Wash the mitochondrial pellet with Isolation Buffer and resuspend in a minimal volume.

-

Determine the protein concentration of the mitochondrial suspension.

-

-

ADP/ATP Exchange Assay:

-

Incubate isolated mitochondria (50-100 µg of protein) in Respiration Buffer with substrates for 5 minutes at 30°C to energize the mitochondria.

-

Add varying concentrations of the NNBP-derived ATP analog and incubate for a further 5 minutes.

-

Initiate the exchange reaction by adding a known concentration of [¹⁴C]-ADP.

-

Stop the reaction at various time points (e.g., 15, 30, 60 seconds) by adding an excess of a specific ANT inhibitor like carboxyatractyloside.

-

Separate the mitochondria from the incubation medium by rapid centrifugation through a layer of silicone oil.

-

Lyse the mitochondrial pellet and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of [¹⁴C]-ADP uptake for each concentration of the inhibitor.

-

Plot the rate of uptake against the inhibitor concentration to determine the IC50 value.

-

Assessment of Osteoclast Apoptosis using TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Osteoclast culture medium

-

Non-nitrogenous bisphosphonate of interest

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution: 0.1% Triton X-100 in PBS

-

TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

-

DAPI or Hoechst for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Culture osteoclasts on a suitable substrate (e.g., glass coverslips or bone slices).

-

Treat the cells with varying concentrations of the NNBP for a predetermined time (e.g., 24-48 hours). Include a positive control (e.g., DNase I treatment) and a negative (untreated) control.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash again with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes at room temperature.

-

-

TUNEL Staining:

-

Wash the cells with PBS and incubate with the TUNEL reaction mixture according to the manufacturer's instructions for 1 hour at 37°C in a humidified chamber.

-

-

Counterstaining and Imaging:

-

Wash the cells and counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.

-

-

Quantification:

-

Count the number of TUNEL-positive and total nuclei in several random fields of view to determine the percentage of apoptotic cells.

-

The following diagram outlines the TUNEL assay workflow:

Caption: Experimental workflow for the TUNEL assay.

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway, using a colorimetric substrate.

Materials:

-

Osteoclast culture medium

-

Non-nitrogenous bisphosphonate of interest

-

Cell Lysis Buffer

-

Caspase-3 colorimetric assay kit (containing DEVD-pNA substrate and reaction buffer)

-

Microplate reader

Procedure:

-

Cell Culture and Lysate Preparation:

-

Culture osteoclasts in a multi-well plate and treat with the NNBP as described for the TUNEL assay.

-

Lyse the cells using the provided Lysis Buffer and collect the cell lysates.

-

Determine the protein concentration of each lysate.

-

-

Caspase-3 Assay:

-

In a 96-well plate, add an equal amount of protein from each lysate.

-

Add the reaction buffer containing the DEVD-pNA substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 405 nm using a microplate reader.

-

The absorbance is directly proportional to the caspase-3 activity in the sample. Calculate the fold-increase in caspase-3 activity compared to the untreated control.

-

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of non-nitrogenous bisphosphonates and their metabolites with their biological targets.

| Compound | Target | Assay Type | IC50/Ki | Reference |

| Clodronate | Vesicular Nucleotide Transporter (VNUT) | In vitro transport assay | 15.6 nM | [9][10] |

| AppCCl2p (Clodronate metabolite) | Mitochondrial ADP/ATP Translocase | Competitive inhibition of mitochondrial oxygen consumption | - | [6][8] |

Note: Specific IC50/Ki values for the inhibition of ADP/ATP translocase by AppCp analogs are not consistently reported in the literature and can vary depending on the experimental conditions.

Conclusion and Future Directions

The primary biological targets of non-nitrogenous bisphosphonates are intracellular ATP-dependent enzymes, with the mitochondrial ADP/ATP translocase being a key player. The metabolic conversion of these drugs into cytotoxic ATP analogs is a unique mechanism that leads to the induction of osteoclast apoptosis. Emerging evidence also points to the involvement of other targets, such as the vesicular nucleotide transporter, which may contribute to the broader pharmacological profile of these agents.

Future research in this field should focus on:

-

Precise quantification of the inhibitory potency of various NNBP-derived ATP analogs on the ADP/ATP translocase and other potential targets.

-

Elucidation of the complete enzymatic profile affected by these ATP analogs to gain a more comprehensive understanding of their off-target effects.

-

Exploration of the therapeutic potential of targeting VNUT with NNBPs for conditions beyond bone disorders, such as chronic pain and inflammation.

By continuing to unravel the intricate molecular interactions of non-nitrogenous bisphosphonates, we can pave the way for the development of more targeted and effective therapies for a range of diseases.

References

- 1. Clodronate and liposome-encapsulated clodronate are metabolized to a toxic ATP analog, adenosine 5'-(beta, gamma-dichloromethylene) triphosphate, by mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]